2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one
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Overview
Description
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is a unique organophosphorus compound This compound is characterized by its distinct structure, which includes a phenyl group, a hydroxy group, and a dihydroisophosphindol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one typically involves the reaction of phenylphosphine oxide with suitable reagents under controlled conditions. One common method involves the cyclization of phenylphosphine oxide derivatives in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different reduced phosphorus-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a ligand for metal ions, influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-phenyl-2,3-dihydro-1H-indole: Similar structure but lacks the phosphorus atom.
Phenylphosphine oxide: Contains the phosphorus atom but lacks the hydroxy and dihydroisophosphindol-2-one structure.
2-Hydroxy-1-phenyl-2,3-dihydro-1H-isoindole: Similar structure but with different ring systems.
Uniqueness
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is unique due to the presence of both a hydroxy group and a phosphorus-containing dihydroisophosphindol-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116381-71-6 |
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Molecular Formula |
C14H13O2P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-hydroxy-1-phenyl-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C14H13O2P/c15-17(16)10-12-8-4-5-9-13(12)14(17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,15,16) |
InChI Key |
KYDBIODSEVYFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(P1(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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